Anpirtoline

概要

説明

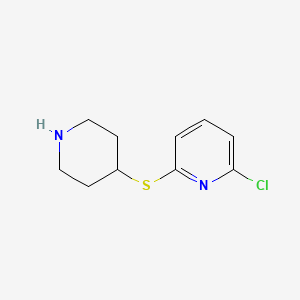

アンピルトリンは、化学式C₁₀H₁₃ClN₂S を持つ合成化学化合物です。主に5-HT1B受容体アゴニスト と5-HT3受容体アンタゴニスト としての役割で知られています。 この化合物は、セロトニンの合成に対する潜在的な影響と、攻撃的行動を軽減する能力について研究されています .

準備方法

合成経路と反応条件

アンピルトリンは、求核置換反応を含む一連の化学反応によって合成できます。一般的な方法の1つは、アルゴン雰囲気下で2-クロロ-6-ニトロピリジン と4-メルカプトピペリジン を反応させることです。 反応は通常、ジメチルアセトアミド などの溶媒中で、水素化ナトリウム を塩基として行われます .

工業生産方法

アンピルトリンの具体的な工業生産方法は広く文書化されていませんが、合成は一般的に上記で説明した経路と同様で、大規模生産のために最適化されています。これには、より効率的な触媒と反応条件を使用して、収量と純度を高めることが含まれる場合があります。

化学反応の分析

反応の種類

アンピルトリンは、次のようないくつかの種類の化学反応を起こします。

求核置換反応: これは、その合成における重要な反応です。

酸化と還元: これらの反応は、ピリジン環に結合した官能基を変更できます。

一般的な試薬と条件

水素化ナトリウム: 求核置換反応で塩基として使用されます。

ジメチルアセトアミド: 反応の一般的な溶媒です。

アルゴン雰囲気: 酸素との不要な副反応を防ぐため.

主要な生成物

これらの反応の主要な生成物は2-クロロ-6-(4-ピペリジニルチオ)ピリジン であり、これはアンピルトリンの核構造です .

科学研究への応用

アンピルトリンには、いくつかの科学研究への応用があります。

科学的研究の応用

Anpirtoline (C~10~H~13~ClN~2~S) is a synthetic chemical compound that functions as a 5-HT1B receptor agonist and a 5-HT3 receptor antagonist, leading to a decrease in serotonin synthesis and a reduction in aggressive behavior . It is primarily utilized in research settings due to its receptor agonist and antagonist properties . Studies of aggression, social instigation, and other behavioral traits utilize the compound .

Scientific Research Applications

This compound is used in various scientific studies, particularly those focusing on behavioral and neurochemical effects .

Behavioral Studies

- Aggression: this compound has demonstrated the ability to antagonize isolation-induced aggressive behavioral components in mice . Studies show that it decreases both instigated and frustration-heightened aggression .

- Learning and Memory: Research indicates that this compound can impair learning and memory in spatial and aversive tasks. Studies using water mazes and passive avoidance tasks in rats have shown that this compound can cause a dose-dependent impairment of learning and memory .

- Social Behavior: this compound and trifluoromethylphenyl-piperazine have shown effectiveness in reversing isolation-induced impairments in mice in social behavior deficit tests, an effect associated with compounds exhibiting agonist properties at the 5-HT1B receptor .

- Startle Response and PPI: this compound impacts ASR (acoustic startle response) and PPI (prepulse inhibition) in male rats . Combining this compound with a 1A antagonist (WAY 100635) produces a greater reduction in ASR and PPI compared to using either drug alone .

Neurochemical Studies

- Serotonin Synthesis: this compound decreases 5-HT synthesis rates in investigated brain areas . A study on rats showed that acute administration of this compound significantly decreased 5-HT synthesis rates in various brain areas .

- Dopamine and Serotonin Metabolism: this compound treatment can increase dopamine metabolism in the cortex, striatum, and midbrain, and also influences serotonin metabolism in a structure- and state-specific manner .

- Pain Perception: this compound has demonstrated pain-relieving effects in electrostimulated pain tests in mice . It dose-dependently increases the pain threshold .

Additional Applications

- Parkinson's Disease: this compound has been found to produce a dose-dependent reduction of LIDs (L-DOPA-induced dyskinesias) in rat and monkey models of Parkinson's Disease .

- Pain Relief: this compound and tramadol can decrease both somatosensory-evoked potential amplitudes and subjective estimates of pain, with this compound having a greater effect .

作用機序

アンピルトリンは、主にセロトニン受容体に対する作用によってその効果を発揮します。それは5-HT1B受容体のアゴニスト と5-HT3受容体のアントゴニスト として作用します。この二重作用により、セロトニンの合成が減少し、攻撃的行動が抑制されます。 この化合物はこれらの受容体と相互作用し、神経伝達のさまざまな分子経路に影響を与えます .

類似化合物の比較

類似化合物

トリフルオロメチルフェニル-ピペラジン: 5-HT1B受容体のアゴニスト特性を持つ別の化合物.

イミプラミンとデシプラミン: 比較のために行動研究で使用される標準的な化合物.

独自性

アンピルトリンは、5-HT1B受容体アゴニスト と5-HT3受容体アンタゴニスト の両方の二重作用を持つ点でユニークです。 この特性の組み合わせにより、脳におけるセロトニンの複雑な相互作用と行動への影響を研究するのに特に役立ちます .

類似化合物との比較

Similar Compounds

Trifluoromethylphenyl-piperazine: Another compound with agonist properties at the 5-HT1B receptor.

Imipramine and desipramine: Standard compounds used in behavioral studies for comparison.

Uniqueness

Anpirtoline is unique due to its dual action as both a 5-HT1B receptor agonist and a 5-HT3 receptor antagonist . This combination of properties makes it particularly useful for studying the complex interactions of serotonin in the brain and its effects on behavior .

生物活性

Anpirtoline, a novel compound primarily recognized for its activity as a selective agonist of the 5-HT_1B serotonin receptor, has garnered attention for its potential therapeutic effects, particularly in the realms of pain management and depression. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions mainly as a potent agonist at the 5-HT_1B receptor, which is implicated in various neurophysiological processes. Research indicates that this compound can modulate synaptic transmission and enhance excitatory synaptic responses in specific brain regions, particularly the CA1 area of the hippocampus. This modulation is believed to occur through localized potentiation of AMPA receptor-mediated responses, which are critical for synaptic plasticity and memory formation .

Key Research Findings

- Antinociceptive Effects : this compound has demonstrated significant antinociceptive properties in rodent models. In electrostimulated pain tests, it was shown to increase pain thresholds in a dose-dependent manner, with an effective dose (ED50) of 0.52 mg/kg when administered intraperitoneally .

- Antidepressant-Like Activity : In behavioral despair tests (such as the forced swimming test), this compound significantly reduced immobility time in rats, indicating antidepressant-like effects. Its potency was noted to be four times greater than standard antidepressants like imipramine .

- Serotonin Synthesis : Studies have shown that both acute and chronic administration of this compound affects serotonin synthesis in the rat brain. This effect is crucial as it correlates with the modulation of mood and pain perception .

Table 1: Summary of this compound's Biological Activities

| Activity Type | Measurement Method | Observed Effect | ED50 (mg/kg) |

|---|---|---|---|

| Antinociceptive | Electro-stimulation | Increased pain threshold | 0.52 |

| Antidepressant-like | Forced swimming test | Reduced immobility time | 4.6 |

| Serotonin synthesis | Biochemical assays | Increased serotonin levels | N/A |

Case Studies

Case Study 1: Antidepressant Efficacy in Rodent Models

In a controlled study involving rodents subjected to chronic unpredictable stress (CUS), this compound was found to significantly enhance synaptic responses in the CA1 region of the hippocampus compared to unstressed controls. The potentiation persisted even after prolonged washout periods, suggesting a long-lasting effect on synaptic plasticity associated with mood regulation .

Case Study 2: Pain Management Applications

In another investigation focusing on pain management, this compound's ability to elevate pain thresholds was evaluated against traditional analgesics. Results indicated that this compound not only provided effective pain relief but did so with fewer side effects compared to conventional treatments, highlighting its potential as a safer alternative in clinical settings .

特性

IUPAC Name |

2-chloro-6-piperidin-4-ylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2S/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGALEXMXDMUMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045659 | |

| Record name | Anpirtoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98330-05-3 | |

| Record name | Anpirtoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98330-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anpirtoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098330053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anpirtoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANPIRTOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32K9S228IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。